molecular formula C8H7ClF2N2 B1383999 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride CAS No. 2097912-81-5

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

Cat. No. B1383999
M. Wt: 204.6 g/mol
InChI Key: KVUTWJGMYCYUQT-UHFFFAOYSA-N
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Description

Amines and hydrochlorides are common in chemistry. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (mostly amines) .


Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride” are not available, amines can be produced by the hydrogenation of certain acids or their esters .


Molecular Structure Analysis

The molecular structure of a compound can often be found using resources like the PubChem database, which provides comprehensive information about different compounds, including their molecular structure .


Chemical Reactions Analysis

Amines can undergo a variety of reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). For example, aminomethyl propanol, an organic compound with the formula H2NC(CH3)2CH2OH, is a colorless liquid that is soluble in water .

Scientific Research Applications

  • Biomass Conversion and Biorefinery

    • Application : The compound 5-(hydroxymethyl)furfural (HMF) has been converted to 5-(aminomethyl)-2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .
    • Method : This was achieved by a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
    • Results : The results of this research could potentially improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .
  • Synthesis of Isatin and Its Derivatives

    • Application : Isatin derivatives like 5-hydroxy isatin and spirobenzodiazepine have been used to reduce depression . Another derivative, 3-p-(p-(alkoxycarbonyl)phenyl)carbonyl)phenyl) imino-1-aminomethyl-2-indolinone, has been found to be effective against tuberculosis .
    • Method : The specific methods of synthesis and application for these derivatives are not detailed in the source .
    • Results : These derivatives have shown significant potential in biomedical applications, especially as anti-HIV, anti-epileptic, and anti-inflammatory agents .
  • Formation of 5-Aminomethyl-2,3-dihydro-1H-pyrrole Derivatives

    • Application : Various 4-aminotetrahydropyridinylidene salts were treated with aldehydes in an alkaline medium .
    • Method : Their conversion to 5-substituted β-hydroxyketones in a one-step reaction succeeded only with an aliphatic aldehyde. Instead, aromatic aldehydes gave 5-substituted β-aminoketones or a single δ-diketone .
    • Results : The results of this research could potentially improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice about safety precautions. For example, the SDS for aminomethyl propanol indicates that it causes severe skin burns and eye damage .

Future Directions

The future directions of a compound depend on its potential applications. For example, research is ongoing into the use of amines in the development of new drugs and therapies .

properties

IUPAC Name

5-(aminomethyl)-2,4-difluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2.ClH/c9-7-2-8(10)6(4-12)1-5(7)3-11;/h1-2H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUTWJGMYCYUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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